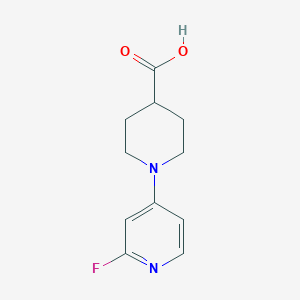

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid

CAS No.: 2092492-09-4

Cat. No.: VC3105358

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092492-09-4 |

|---|---|

| Molecular Formula | C11H13FN2O2 |

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 1-(2-fluoropyridin-4-yl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H13FN2O2/c12-10-7-9(1-4-13-10)14-5-2-8(3-6-14)11(15)16/h1,4,7-8H,2-3,5-6H2,(H,15,16) |

| Standard InChI Key | XVJAOFOPKLFQKX-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C2=CC(=NC=C2)F |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC(=NC=C2)F |

Introduction

Chemical Structure and Properties

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid belongs to the class of piperidine derivatives, featuring a piperidine ring substituted with a fluoropyridine moiety and a carboxylic acid functional group. Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 2092492-09-4 |

| Molecular Formula | C₁₁H₁₃FN₂O₂ |

| Molecular Weight | 224.23 g/mol |

| Structure | Piperidine ring with fluoropyridine substituent and carboxylic acid group |

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents |

The compound features a piperidine ring as its core structure, with a carboxylic acid group at the 4-position and a 2-fluoropyridin-4-yl group attached to the nitrogen atom of the piperidine ring. The fluorine atom at the 2-position of the pyridine ring contributes significantly to the compound's chemical behavior and biological interactions.

Synthesis Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid can be achieved through multiple synthetic pathways. These typically involve reactions between piperidine derivatives and fluoropyridine precursors. One potential synthetic route involves the following steps:

-

Formation of the piperidine-4-carboxylic acid scaffold

-

Introduction of the fluoropyridine substituent through nucleophilic substitution

-

Final purification and isolation of the target compound

Based on similar compounds, a potential synthetic approach might involve the reaction of piperidine-4-carboxylic acid with (2-fluoropyridin-4-yl)triphenylphosphonium trifluoromethanesulfonate under appropriate conditions . Alternative methods may utilize 4-chloropyridine derivatives with subsequent fluorination at the 2-position .

The synthesis of related compounds like 1-(pyridin-4-yl)piperidine-4-carboxylic acid involves the reaction of 4-chloropyridine hydrochloride with triethylamine in ethanol and water at elevated temperatures , suggesting similar approaches might be viable for our target compound.

Structural Comparisons with Related Compounds

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid shares structural similarities with several other piperidine derivatives that have been studied for their biological activities. Table 2 presents a comparison with some related compounds.

Table 2: Comparison of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid | C₁₁H₁₃FN₂O₂ | 224.23 | Reference compound |

| 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid | C₁₃H₁₆FNO₂ | 237.27 | Contains benzyl instead of pyridinyl; fluorine at different position |

| 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid | C₁₁H₁₃FN₂O₂ | 224.23 | Fluorine at 5-position of pyridine; pyridine connected at 2-position |

| 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | C₁₃H₁₄F₃NO₂ | 273.25 | Contains trifluoromethylphenyl instead of fluoropyridinyl |

| 1-(propan-2-yl)piperidine-4-carboxylic acid | C₉H₁₇NO₂ | 171.24 | Contains isopropyl group instead of fluoropyridinyl |

The differences in substitution patterns and functional groups significantly affect the physicochemical properties and potential biological activities of these compounds. For instance, 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid has a molecular weight of 237.27 g/mol and is used in various chemical reactions , while our target compound has a lower molecular weight of 224.23 g/mol, which may influence its pharmacokinetic properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid and related compounds provides valuable insights into their biological activities and potential applications.

Role of the Fluoropyridine Moiety

The fluoropyridine moiety in 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid plays a crucial role in its biological activity. The fluorine atom at the 2-position of the pyridine ring:

-

Enhances binding affinity through its electron-withdrawing properties

-

Increases metabolic stability by protecting against oxidative metabolism

-

Modifies the electronic distribution within the molecule, potentially altering interactions with target proteins

The position of the fluorine atom significantly impacts the compound's properties. For instance, 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid, with fluorine at the 5-position rather than the 2-position, may exhibit different biological activities and binding profiles .

Importance of the Piperidine Ring

The piperidine ring serves as a versatile scaffold in medicinal chemistry. In 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid, the piperidine component:

-

Provides conformational flexibility, allowing the molecule to adopt favorable orientations for binding

-

Serves as a linker between the fluoropyridine and carboxylic acid groups

-

Creates opportunities for further structural modifications at various positions

Research on related compounds indicates that modifications to the piperidine ring can significantly alter biological activity. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the piperidine scaffold was found to be essential for activity against Protein Kinase B .

Role of the Carboxylic Acid Group

The carboxylic acid functional group at the 4-position of the piperidine ring is critical for the compound's properties:

Studies on related compounds suggest that modification of the carboxylic acid group to an amide can significantly impact biological activity. For instance, the conversion of piperidine-4-carboxylic acid derivatives to their corresponding carboxamides has been shown to affect properties such as oral bioavailability and metabolic stability .

Synthetic Methodologies and Reactions

Several synthetic methodologies can be employed to prepare 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid and related compounds. These include:

Nucleophilic Aromatic Substitution

Fluoropyridines can undergo nucleophilic aromatic substitution reactions with piperidine derivatives. This approach may involve the reaction of a suitable fluoropyridine precursor with piperidine-4-carboxylic acid under appropriate conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could potentially be used to form the C-N bond between the fluoropyridine and piperidine components.

Transfer Hydrogenation

For the synthesis of related compounds such as 1-methylpiperidine-4-carboxylic acid, transfer hydrogenation conditions have been employed. This involves the use of formaldehyde at ambient pressure, often with a palladium catalyst, water, and acid . Similar approaches might be adaptable for the synthesis of more complex derivatives.

Future Research Directions

Future research on 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid could explore several promising avenues:

-

Detailed investigation of its binding properties with specific target proteins

-

Development of structural analogs with enhanced potency or selectivity

-

Exploration of its potential applications in the treatment of specific diseases

-

Optimization of synthetic routes to improve yield and purity

-

Studies on its pharmacokinetic properties and metabolic stability

The compound's unique structural features, particularly the combination of a fluoropyridine moiety with a piperidine carboxylic acid scaffold, make it an interesting candidate for further exploration in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume